molecular formula C8H16N2 B3019794 5-Methyl-5-azaspiro[3.4]octan-7-amine CAS No. 2243510-58-7

5-Methyl-5-azaspiro[3.4]octan-7-amine

Cat. No. B3019794
M. Wt: 140.23
InChI Key: KZJRLDAKMRVEFB-UHFFFAOYSA-N
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Description

The compound 5-Methyl-5-azaspiro[3.4]octan-7-amine is a heterocyclic molecule that is part of a broader class of azaspirocycles. These compounds are characterized by their spirocyclic structure, where a nitrogen atom is incorporated into a bicyclic framework. The azaspirocycles have been the subject of various studies due to their potential pharmacological properties and their use as synthons in the synthesis of complex molecules .

Synthesis Analysis

The synthesis of azaspirocycles often involves multicomponent reactions, ring-closing metathesis, and reductive amination. For instance, the synthesis of related compounds such as 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes involves alkylation of pyrrolidine enamine intermediates . Similarly, the synthesis of heterospirocyclic 2H-azirin-3-amines, which are precursors to various azaspirocycles, is achieved through reactions with thiocarboxamides followed by treatment with COCl2 and other reagents . Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has also been studied, demonstrating the versatility of azaspirocycles in synthetic chemistry .

Molecular Structure Analysis

Azaspirocycles exhibit a range of molecular structures, often determined by X-ray crystallography. The solid-state conformations of these compounds can vary significantly, influencing their chemical properties and reactivity. For example, the structure of N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine was established by X-ray crystallography, which is crucial for understanding its reactivity as a synthon for unknown α-amino acids .

Chemical Reactions Analysis

Azaspirocycles participate in various chemical reactions, including cycloadditions, aminations, and ring transformations. The [3+2] cycloaddition of methylenelactams with nitrones leads to the formation of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, showcasing the reactivity of these compounds in creating complex structures10. The electrophilic amination of C-H-acidic compounds with azaspirocycles is another example of the chemical versatility of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirocycles are influenced by their molecular structure and substituents. These properties are essential for their potential use in drug discovery and development. For instance, the antibacterial activity of novel azaspirocycles against respiratory pathogens has been evaluated, with some compounds showing potent in vitro activity and favorable pharmacokinetic profiles . The anti-coronavirus activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives has also been investigated, identifying compounds with significant inhibitory effects on human coronavirus replication .

Safety And Hazards

The compound has several hazard statements including H226, H302, H314, and H335 . These indicate that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-methyl-5-azaspiro[3.4]octan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-6-7(9)5-8(10)3-2-4-8/h7H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJRLDAKMRVEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC12CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-5-azaspiro[3.4]octan-7-amine

CAS RN

2243510-58-7
Record name 5-methyl-5-azaspiro[3.4]octan-7-amine
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